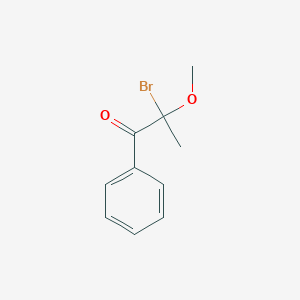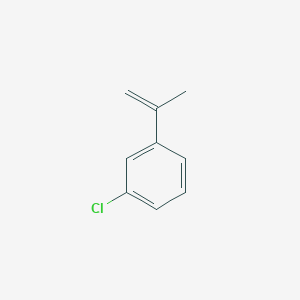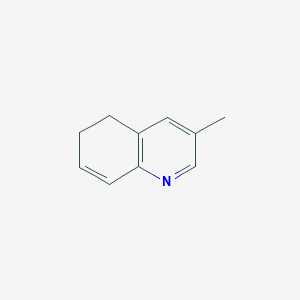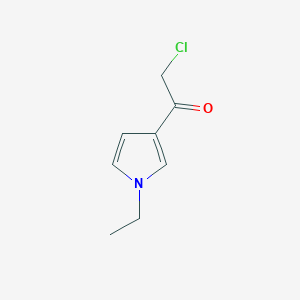![molecular formula C9H14ClNSi B159835 Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) CAS No. 138761-52-1](/img/structure/B159835.png)
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is an organosilicon compound with the molecular formula C9H14ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a trimethylsilyl group and a chloromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) typically involves the reaction of 4-chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) are not widely documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
作用機序
The mechanism of action of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates during reactions, while the chloromethyl group can undergo substitution to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the pyridine ring.
4-Chloromethylpyridine: Lacks the trimethylsilyl group.
4-[(Trimethylsilyl)methyl]pyridine: Similar but with a methyl group instead of a chloromethyl group.
Uniqueness
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is unique due to the presence of both the trimethylsilyl and chloromethyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .
特性
CAS番号 |
138761-52-1 |
|---|---|
分子式 |
C9H14ClNSi |
分子量 |
199.75 g/mol |
IUPAC名 |
[chloro(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |
InChIキー |
IYBJNGMWMADEFS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
正規SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
同義語 |
Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


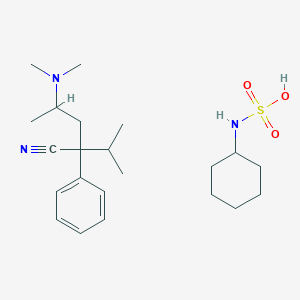
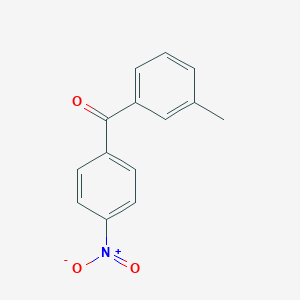
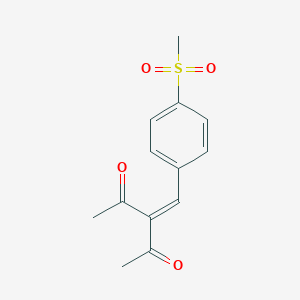
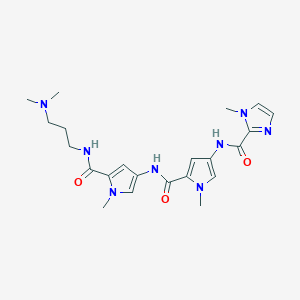
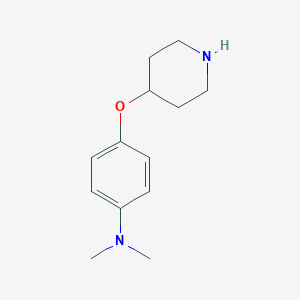
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
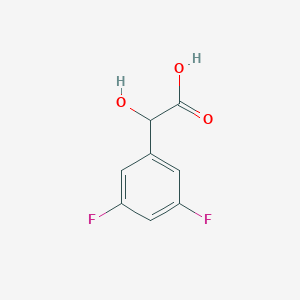
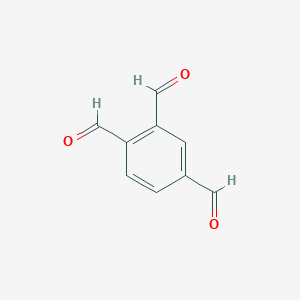
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
